4-Chloro-3-methyl-5-phenylpyridine
Overview
Description
4-Chloro-3-methyl-5-phenylpyridine is an organic compound with the molecular formula C({12})H({10})ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position, a methyl group at the third position, and a phenyl group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-5-phenylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine as the core structure
Chlorination: The chlorination at the fourth position can be carried out using reagents like phosphorus pentachloride or thionyl chloride.
Methylation: The methyl group is introduced at the third position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-5-phenylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The phenyl group can undergo hydrogenation to form a cyclohexyl group under catalytic hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Major Products Formed
Substitution: Formation of 4-amino-3-methyl-5-phenylpyridine or 4-thio-3-methyl-5-phenylpyridine.
Oxidation: Formation of 4-chloro-3-carboxy-5-phenylpyridine.
Reduction: Formation of 4-chloro-3-methyl-5-cyclohexylpyridine.
Scientific Research Applications
4-Chloro-3-methyl-5-phenylpyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-5-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine and phenyl groups contribute to its binding affinity and specificity, while the methyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylpyridine: Lacks the phenyl group, resulting in different chemical and biological properties.
3-Methyl-5-phenylpyridine:
4-Chloro-5-phenylpyridine: Lacks the methyl group, which can alter its pharmacokinetic profile.
Uniqueness
4-Chloro-3-methyl-5-phenylpyridine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it a versatile intermediate in organic synthesis. The phenyl group contributes to its stability and potential interactions with biological targets, while the methyl group can modulate its solubility and metabolic stability.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic versatility and potential applications
Properties
IUPAC Name |
4-chloro-3-methyl-5-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-7-14-8-11(12(9)13)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKGTZJXDNNNTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699258 | |
Record name | 4-Chloro-3-methyl-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727429-31-4 | |
Record name | 4-Chloro-3-methyl-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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